molecular formula C18H18INO4 B12500646 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid

3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid

Cat. No.: B12500646
M. Wt: 439.2 g/mol
InChI Key: RLSYPSDYGJPCEB-UHFFFAOYSA-N
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Description

3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid typically involves multiple steps:

    Formation of the Iodophenyl Carbamate: This step involves the reaction of 2-iodoaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the iodophenyl carbamate intermediate.

    Alkylation: The iodophenyl carbamate is then alkylated with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-[(2-Hydroxyphenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.

    Reduction: 3-[(2-Iodophenyl)amino]-2-[(4-methoxyphenyl)methyl]propanoic acid.

    Substitution: 3-[(2-(Substituted phenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.

Scientific Research Applications

3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
  • 3-[(2-Chlorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
  • 3-[(2-Fluorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid

Uniqueness

The presence of the iodine atom in 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic radius and ability to participate in halogen bonding can significantly influence the compound’s reactivity and binding properties.

Properties

Molecular Formula

C18H18INO4

Molecular Weight

439.2 g/mol

IUPAC Name

4-(2-iodoanilino)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C18H18INO4/c1-24-14-8-6-12(7-9-14)10-13(18(22)23)11-17(21)20-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

RLSYPSDYGJPCEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2I)C(=O)O

Origin of Product

United States

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